4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-3-5-13(6-4-12)16-11-24-18(19-16)20-17(21)14-7-9-15(10-8-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVUAPVZFQVTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the benzamide and methylsulfonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Thiazole derivatives, including 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, have shown significant antimicrobial properties. Research indicates that compounds with thiazole moieties can exhibit potent activity against a range of bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against certain bacterial strains, demonstrating their potential as antimicrobial agents .
2. Anticancer Properties
Thiazole-containing compounds are being investigated for their anticancer activities. Recent studies have highlighted that derivatives of thiazolidin-4-one, a related structure, show promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Anticonvulsant Effects
Another area of interest is the anticonvulsant activity exhibited by some thiazole derivatives. Research has suggested that modifications to the thiazole ring can enhance their efficacy in treating seizure disorders .
Agricultural Applications
1. Pesticidal Activity
The structural characteristics of thiazole derivatives make them suitable candidates for agricultural applications, particularly as pesticides or herbicides. Their ability to interact with biological systems allows for the development of effective pest control agents .
Material Science Applications
1. Organic Electronics
Thiazole compounds are being explored for use in organic electronics due to their electronic properties. Their ability to form stable films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole structure significantly enhanced antibacterial activity, with compounds exhibiting MIC values lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on the anticancer properties of thiazolidin-4-one derivatives revealed that specific compounds could effectively inhibit tumor cell growth across multiple cancer types. The most potent compound demonstrated an IC50 value of 0.073 µM against colon cancer cells, indicating strong potential for further development as an anticancer agent .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmacology | Antimicrobial agents | MIC values as low as 1.95 μg/mL against bacteria |
| Anticancer agents | IC50 values indicating effective tumor inhibition | |
| Anticonvulsants | Potential efficacy in seizure disorder treatments | |
| Agriculture | Pesticides | Effective pest control potential |
| Material Science | Organic electronics | Suitable for OLEDs and OPVs due to electronic properties |
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide core can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Modifications on the Thiazole Ring
Analog 2d (N-(Thiazol-2-yl)-5-bromo-2-chlorobenzamide with 4-(p-Tolyl))
- Structure : Shares the 4-(p-tolyl)thiazole substitution but lacks the methylsulfonyl group on the benzamide.
- Activity : Exhibited reduced ZAC (zinc-activated channel) inhibition compared to analogs with bulkier substituents (e.g., 4-tert-butyl), suggesting steric hindrance from the p-tolyl group may limit binding .
- Key Difference : The addition of the methylsulfonyl group in the target compound may mitigate this limitation by enhancing electronic interactions with target proteins.
N-(4-(Pyridin-2-yl)Thiazol-2-yl)Benzamides
- Structure : Pyridinyl substitution on the thiazole instead of p-tolyl.
- Activity: Demonstrated micromolar adenosine receptor affinities. Cyclopentanamide analogs retained activity, indicating flexibility in the amide moiety .
Modifications on the Benzamide Moiety
Compounds 7a and 7b (Methylsulfonyl vs. Ethylsulfonyl)
- Structure : 7a (3-(methylsulfonyl)) and 7b (4-(ethylsulfonyl)) substituents on the benzamide.
- Synthesis : Lower yields (33% for 7a) suggest steric or electronic challenges in coupling reactions .
- Key Difference : The methylsulfonyl group in the target compound may offer a balance between electronic effects (strong electron-withdrawing) and steric bulk, compared to ethylsulfonyl in 7b.
N-(Thiazol-2-yl)-4-(Diethylsulfamoyl)Benzamide
- Structure : Diethylsulfamoyl group instead of methylsulfonyl.
- Properties : Increased bulk may reduce solubility but enhance hydrophobic interactions in binding pockets .
- Key Difference : The target compound’s methylsulfonyl group provides a smaller, more polar substituent, likely improving aqueous solubility.
Hybrid Analogs with Complex Linkers
Piperazine-Linked Acetamide Derivatives ()
- Structure : Piperazine-acetamide linkers (e.g., compounds 13–18) with varied aryl substitutions.
- Activity : Demonstrated MMP inhibitory activity, with melting points >280°C indicating high crystallinity .
Triazole-Benzodiazole Hybrids ()
- Structure : Complex triazole-benzodiazole-thiazole hybrids.
- Activity : Designed for enhanced binding via multiple heterocycles but may suffer from poor bioavailability due to high molecular weight (>600 Da) .
- Key Difference : The target compound’s simpler architecture (MW ~400–420) may offer better pharmacokinetic properties.
Physicochemical and Pharmacological Data Comparison
Key Findings and Implications
Ethylsulfonyl or bulkier sulfonamides (e.g., diethylsulfamoyl) reduce solubility but may improve target affinity .
Structural Simplicity :
- The target compound’s lack of complex linkers (e.g., piperazine or triazole) may enhance bioavailability and synthetic accessibility .
Biological Activity
4-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a compound that belongs to the thiazole class, known for its diverse biological activities. Thiazole derivatives are recognized for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C17H15N3O4S2
- Molecular Weight : 389.449 g/mol
The synthesis typically involves the reaction of 4-p-tolyl-thiazol-2-ylamine with 4-methyl-benzenesulfonyl chloride, leading to the formation of the thiazole ring and subsequent benzamide linkage .
Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. In a study evaluating various thiazole compounds against Gram-positive and Gram-negative bacteria, this compound exhibited promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 μg/mL |
| Staphylococcus aureus | 25 μg/mL |
| Bacillus subtilis | 30 μg/mL |
These results indicate that the compound has effective antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .
Anticancer Potential
Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in various models. Studies indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 300 | 150 |
| IL-6 | 200 | 100 |
These findings suggest that the compound can modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of thiazole derivatives in treating infections caused by resistant strains of bacteria. The compound was tested in vivo using a murine model infected with Staphylococcus aureus, showing significant reduction in bacterial load compared to controls.
- Cancer Cell Line Studies : In a comparative analysis of various thiazole derivatives against cancer cell lines, this compound was among the top performers in inhibiting cell growth and inducing apoptosis.
Q & A
Advanced Research Question
- Target prediction : Sulfonamide-thiazole hybrids (e.g., in ) show antimicrobial, anticonvulsant, and kinase (Nek2/Hec1) inhibitory activity . Molecular docking (as in ) can predict binding to enzymes like tyrosinase or phosphodiesterases .
- Assay design :
What structure-activity relationship (SAR) trends are observed in thiazole-containing benzamide derivatives?
Advanced Research Question
- Electron-withdrawing groups : The methylsulfonyl moiety enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Thiazole substitutions : 4-(p-Tolyl) groups improve lipophilicity, as seen in , while fluorinated or brominated aryl rings (e.g., d–e ) modulate electronic effects and bioactivity .
- Amide linkage : Replacement with sulfonamide (as in ) alters hydrogen-bonding capacity and target selectivity .
How can computational modeling guide the optimization of this compound for specific therapeutic applications?
Advanced Research Question
- Docking studies : Use software like AutoDock to predict binding poses (e.g., shows 9c, 9g, and 9m analogs docked into tyrosinase’s active site) .
- QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity data from analogs (e.g., and 20 ) .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories to evaluate hydrogen-bond retention).
What challenges arise in chromatographic analysis of this compound, and how can they be mitigated?
Advanced Research Question
- HPLC challenges : Poor peak symmetry due to polar sulfonamide/amide groups. Solutions:
- Impurity profiling : Track byproducts like unreacted sulfonyl chloride via TLC (Rf comparison in ) .
How do synthetic yields and purity vary across different routes, and what factors contribute to discrepancies?
Advanced Research Question
- Yield variability : reports 60% yield via sulfonylation, while achieves >85% using ultrasonic-assisted acylation . Contributing factors:
What strategies are effective for stabilizing this compound during long-term storage?
Basic Research Question
- Degradation pathways : Hydrolysis of the amide/sulfonamide bonds under humid conditions.
- Stabilization methods :
How do structural modifications of the thiazole ring impact bioactivity compared to benzamide analogs?
Advanced Research Question
- Thiazole vs. triazole : shows triazole-thiazole hybrids (e.g., compound 9a) exhibit stronger tyrosinase inhibition (IC₅₀ = 1.2 µM) due to enhanced π-π stacking .
- Benzamide vs. sulfonamide : Sulfonamide analogs (e.g., ) display broader antimicrobial spectra but reduced CNS permeability .
Can green chemistry approaches be applied to synthesize this compound sustainably?
Advanced Research Question
- Solvent reduction : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalyst recycling : Immobilize DMAP on silica gel for reuse (as in ’s polycationic dye-fixative synthesis) .
- Microwave-assisted synthesis : Reduce reaction time and energy consumption (e.g., 30 min vs. 12 h in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
